Comparative Antibacterial Potency Against E. coli: XPF-SE4 vs. XPF-SE1
XPF-SE4 demonstrates weak, comparable antibacterial activity against E. coli when benchmarked against its closest family member, XPF-SE1. The minimum inhibitory concentration (MIC) for XPF-SE4 against E. coli is reported as 40-80 µM [1]. In contrast, XPF-SE1, which differs in sequence, shows an MIC of 80 µM against both E. coli and S. aureus, with its activity described as 'weak' [2]. This quantitative comparison confirms that XPF-SE4 and XPF-SE1 are functionally similar against E. coli, with XPF-SE4 potentially showing a slightly more favorable range.
| Evidence Dimension | Antibacterial activity against Escherichia coli (MIC) |
|---|---|
| Target Compound Data | 40 - 80 µM |
| Comparator Or Baseline | XPF-SE1: 80 µM |
| Quantified Difference | Comparable; XPF-SE4 range overlaps XPF-SE1 value. |
| Conditions | In vitro broth microdilution assay; standard growth-inhibitory activity testing. |
Why This Matters
Selecting XPF-SE4 over XPF-SE1 provides a slightly different primary sequence for SAR studies while maintaining a comparable baseline of weak anti-E. coli activity.
- [1] CAMP: Collection of Anti-Microbial Peptides. (n.d.). XPF-SE4 peptide details (CAMPSQ3686). View Source
- [2] NovoPro Labs. (n.d.). XPF-SE1 (frog, amphibians, animals; UCLL1) peptide. Product Page. View Source
